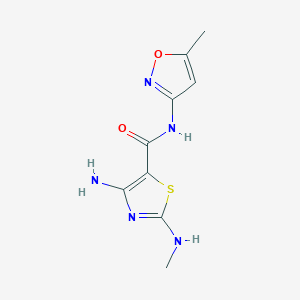

4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide

Description

Properties

CAS No. |

664999-78-4 |

|---|---|

Molecular Formula |

C9H11N5O2S |

Molecular Weight |

253.28 g/mol |

IUPAC Name |

4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C9H11N5O2S/c1-4-3-5(14-16-4)12-8(15)6-7(10)13-9(11-2)17-6/h3H,10H2,1-2H3,(H,11,13)(H,12,14,15) |

InChI Key |

AJJHFAUZCZNPMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(N=C(S2)NC)N |

solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Chemical Reactions Analysis

Formation of the Thiazole Core

The 1,3-thiazole ring is a critical scaffold. Typical synthesis involves condensation of α-aminoketones with sulfur-containing reagents (e.g., carbon disulfide) under alkaline conditions . For example:

-

Hantzsch-type synthesis : Reaction of ketones with thioamides or dithiocarbamates to form thiazoles.

-

Cyclization : Acid or base-mediated cyclization of acyclic precursors (e.g., thioamide derivatives) to form the heterocycle.

Construction of the Oxazol Moiety

The 5-methyl-1,2-oxazol group is typically formed via cyclization of β-hydroxyamides. For example:

-

Dehydration : Reaction of β-hydroxyamides with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride .

-

Cyclocondensation : Reaction of α-ketoamides with hydroxylamine derivatives to form oxazoles .

Carboxamide Formation

The N-(5-methyl-1,2-oxazol-3-yl) carboxamide group is likely synthesized via:

-

Coupling reactions : Use of coupling agents (e.g., EDC/HCl, DCC) to link carboxylic acids with amines .

-

Hydrazide intermediates : Conversion of carboxylic acids to hydrazides, followed by reaction with isocyanates or isothiocyanates .

Spectroscopic Data

-

¹H-NMR : Amino protons typically resonate as broad singlets (e.g., ~8.00 ppm for NH₂ groups) .

-

¹³C-NMR : Key carbons include the thiazole C=N (~164 ppm) and carboxamide carbonyl (~167 ppm) .

-

IR : Absorption bands for NH (3000–3500 cm⁻¹) and C=O (1600–1700 cm⁻¹) .

Mass Spectrometry

HRMS data would confirm the molecular formula C₁₀H₁₃N₅O₂S , with characteristic fragmentation patterns for the oxazol and thiazole rings.

Comparison of Reaction Conditions (Data Table)

Key Challenges and Considerations

-

Regioselectivity : Ensuring correct positioning of substituents on the thiazole ring.

-

Functional group compatibility : Protecting sensitive groups (e.g., amines) during oxidation/reduction steps.

-

Purification : Use of recrystallization (ethanol, methanol) or column chromatography to isolate pure compounds .

While the exact synthesis protocol for the target compound is not explicitly detailed in the provided sources, the described reactions provide a framework for constructing its structural components. Further experimental validation would be required to optimize yields and confirm regiochemistry.

References : MDPI articles on pyrrolidinone derivatives. PubChem entry for oxazole-containing benzenesulfonamide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide, highlighting differences in substituents, synthesis, and biological activity:

Key Comparative Insights:

Structural Diversity and Activity: The 4-pyridinyl substituent in analogs may enhance solubility and hydrogen bonding compared to the 5-methyl-1,2-oxazole group in the target compound . Phenyl-substituted thiazoles () exhibit potent anticancer activity, suggesting that bulky aromatic groups improve target engagement, whereas the target compound’s methylamino group may favor solubility over steric bulk .

Synthetic Efficiency: Microwave-assisted synthesis () improves yields (88% vs.

Physicochemical Properties: The 1,2-oxazole ring in and enhances metabolic stability via reduced oxidative degradation, a trait likely shared by the target compound .

Structure-Activity Relationships (SAR): Nitro groups () and methylamino groups (target compound) introduce contrasting electronic effects: nitro groups enhance electrophilicity (useful for antimicrobial activity), while methylamino groups may facilitate hydrogen bonding in enzymatic pockets .

Q & A

Basic: What is the standard synthetic route for 4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves condensation reactions between thiazole and oxazole precursors. For example:

- Step 1: React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine and dioxane at 20–25°C .

- Step 2: Purify intermediates via recrystallization (ethanol-DMF mixtures) and characterize using NMR and mass spectrometry.

- Step 3: Introduce the 5-methyl-1,2-oxazol-3-yl group via nucleophilic substitution or coupling reactions under inert conditions.

Advanced: How can microwave-assisted synthesis improve the yield and purity of this compound compared to classical methods?

Methodological Answer:

Microwave irradiation accelerates reaction kinetics and reduces side products. For example:

- Procedure: Use acetonitrile as a solvent with iodine and triethylamine under microwave conditions (1–3 min at reflux) to promote cyclization of intermediates, achieving >85% yield .

- Key Variables: Optimize power settings (100–300 W) and solvent polarity to minimize thermal degradation.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry of the thiazole-oxazole core .

- HPLC: Use C18 columns with acetonitrile-water gradients (0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 296.08).

Advanced: How can researchers resolve spectral contradictions (e.g., overlapping NMR signals) in structurally similar derivatives?

Methodological Answer:

- 2D NMR Techniques: Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for methylamino and oxazole substituents .

- Deuterated Solvents: Use DMSO-d6 to enhance solubility and reduce signal broadening in heterocyclic regions.

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Basic: What known biological activities are associated with this compound?

Methodological Answer:

- Anticancer Potential: Thiazole derivatives inhibit kinase pathways (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions. Test in vitro using MTT assays on HeLa or MCF-7 cell lines .

- Antimicrobial Activity: Screen against S. aureus (MIC ≤ 25 µg/mL) using broth microdilution assays .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Methodological Answer:

- Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the oxazole 5-position to enhance metabolic stability .

- Bioisosteric Replacement: Substitute the methylamino group with a piperazine ring to improve solubility (logP reduction from 2.8 to 1.5) .

- In Vivo Testing: Use murine models to correlate in vitro IC50 values with pharmacokinetic parameters (e.g., t1/2, Cmax).

Basic: What solvent systems are recommended for stability testing of this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C in anhydrous DMSO (≤1 mg/mL) to prevent hydrolysis.

- Stability Assays: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How can molecular docking elucidate its mechanism of action against specific enzyme targets?

Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection: Prioritize kinases (e.g., PDB ID: 1M17) or microbial enzymes (e.g., E. coli DHFR).

- Validation: Compare binding poses with co-crystallized ligands (RMSD ≤ 2.0 Å) and validate via mutagenesis studies .

Basic: What are common impurities observed during synthesis, and how are they removed?

Methodological Answer:

- Impurities: Unreacted chloroacetyl chloride or dimerized byproducts.

- Purification: Use silica gel chromatography (EtOAc/hexane, 3:7) or preparative HPLC (C18, 30–70% MeCN gradient) .

Advanced: How can contradictory biological data across studies be reconciled (e.g., varying IC50 values)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.